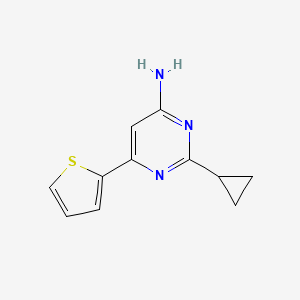
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . The resulting compounds are then refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . Further reactions include refluxing with POCl3 in the presence of DMF and carrying out nucleophilic substitution reactions with aniline .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine” includes a pyrimidine ring attached to a thiophene ring and a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization, refluxing with acetylacetone or ethylacetoacetate, and nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is a chemical compound involved in the synthesis of various pyrimidine derivatives, which have been studied for their potential biological activities. Research has explored the synthesis of these compounds and their applications in areas such as anti-inflammatory, analgesic, anticancer, and antimicrobial activities.
For instance, studies have shown that certain pyrimidine derivatives exhibit significant anti-inflammatory and analgesic properties, suggesting their potential in developing new therapeutic agents for inflammation and pain management (Sondhi et al., 2009). Similarly, other research has focused on the design and synthesis of pyrimidine compounds to inhibit CDK2 enzymes, which play a crucial role in cell cycle regulation, thereby indicating their potential application in anticancer therapies (A. Abdel-Rahman et al., 2021).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of pyrimidine derivatives have also been a significant area of interest. Compounds synthesized from 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine have been evaluated for their efficacy against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Pesticidal Activities
In addition to therapeutic applications, pyrimidine derivatives synthesized from 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine have shown potential as pesticidal agents. Research in this domain focuses on the development of compounds that can effectively control pests and plant diseases, contributing to agricultural productivity and food security (W. Choi et al., 2015).
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-thiophen-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h1-2,5-7H,3-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQPOWHMOGSXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)
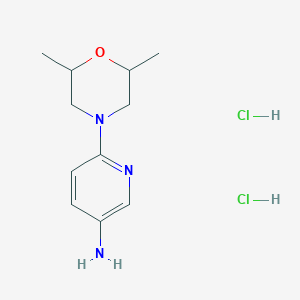
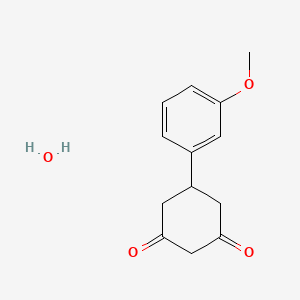
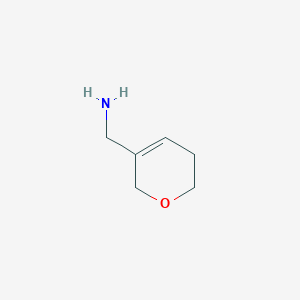
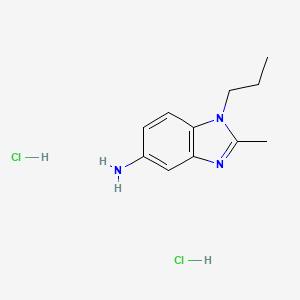
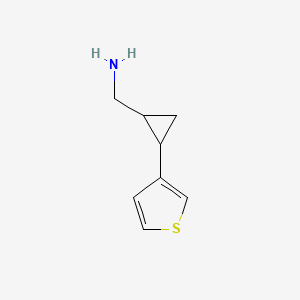
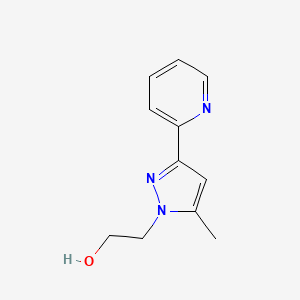
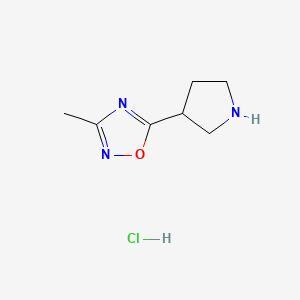
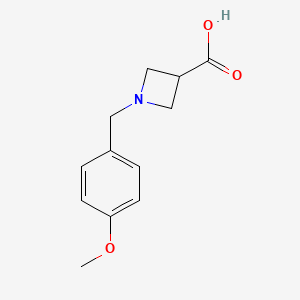
![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)
![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)
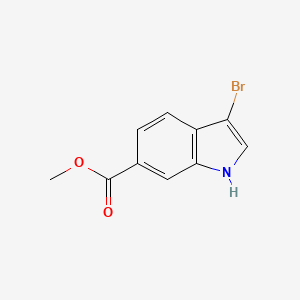
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464662.png)
![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)